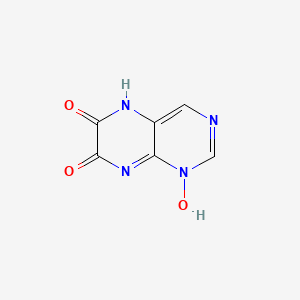
2-(4-Ethylphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenyl)-1H-imidazole, also known as 4-Ethyl-2-phenylimidazole, is a heterocyclic organic compound that belongs to the imidazole family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
作用機序
The exact mechanism of action of 2-(4-Ethylphenyl)-1H-imidazole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets such as enzymes, receptors, and DNA. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Ethylphenyl)-1H-imidazole exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase, acetylcholinesterase, and xanthine oxidase. It has also been shown to modulate the activity of receptors such as the dopamine D2 receptor and the adenosine A2A receptor. In addition, it has been shown to induce changes in the expression of genes involved in cellular pathways such as apoptosis, angiogenesis, and inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Ethylphenyl)-1H-imidazole in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. It also exhibits a range of biological activities, making it a useful tool for investigating cellular pathways and developing new drugs. However, one of the limitations of using 2-(4-Ethylphenyl)-1H-imidazole is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell lines, and further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of 2-(4-Ethylphenyl)-1H-imidazole. One area of interest is the development of new drugs based on its structure and biological activities. It has been shown to exhibit promising anticancer and antimicrobial activities, and further studies are needed to optimize its pharmacological properties. Another area of interest is the development of new materials based on its structure. It has been shown to exhibit potential applications in optoelectronics and energy storage, and further studies are needed to explore its potential in these fields. Finally, further studies are needed to elucidate its mechanism of action and investigate its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-(4-Ethylphenyl)-1H-imidazole is a versatile compound with potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and optimize its properties for various applications.
合成法
There are several methods for synthesizing 2-(4-Ethylphenyl)-1H-imidazole, including the reaction of 4-ethylbenzaldehyde with imidazole in the presence of a base, the reaction of 4-ethylphenylhydrazine with glyoxal in the presence of a base, and the reaction of 4-ethylphenylhydrazine with a ketone in the presence of an acid.
科学的研究の応用
2-(4-Ethylphenyl)-1H-imidazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. It has also been used as a ligand in the design of metal complexes for catalytic and sensing applications. In addition, it has been investigated as a building block for the synthesis of novel materials with potential applications in optoelectronics and energy storage.
特性
IUPAC Name |
2-(4-ethylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYVERJDFPIURX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698257 |
Source


|
| Record name | 2-(4-Ethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-1H-imidazole | |
CAS RN |
164062-69-5 |
Source


|
| Record name | 2-(4-Ethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

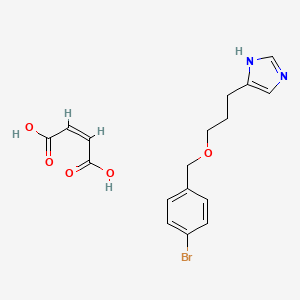
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B573187.png)
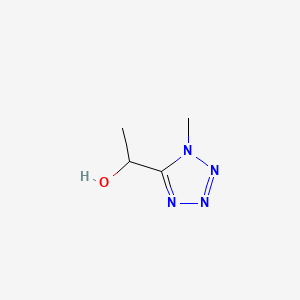

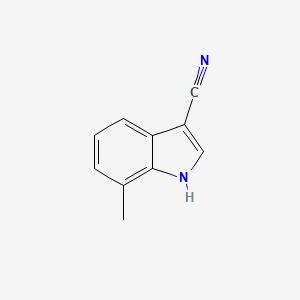
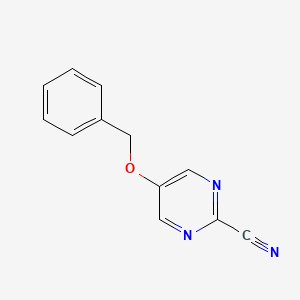
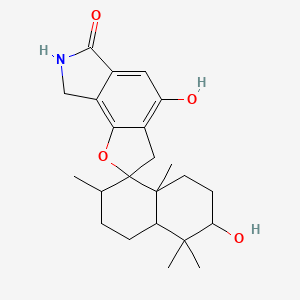
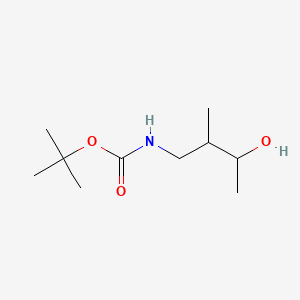
![(3AS,6aR)-2-ethylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B573201.png)
![4-Thia-6-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,5,7,9,11,13-heptaene](/img/structure/B573205.png)
